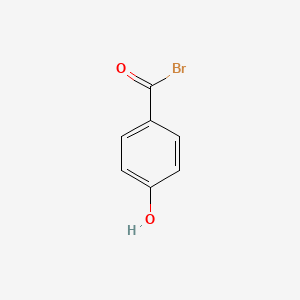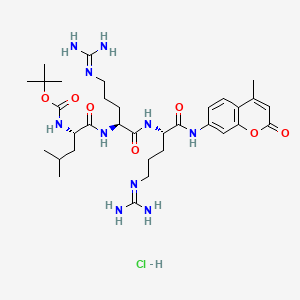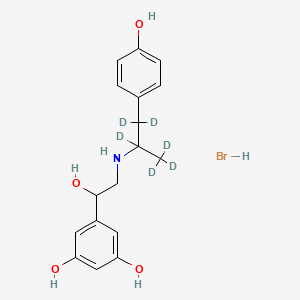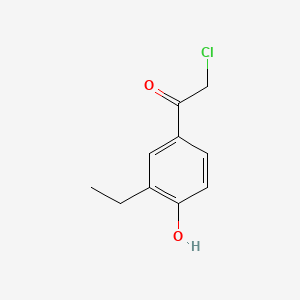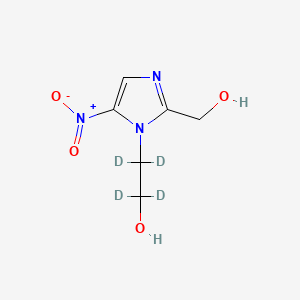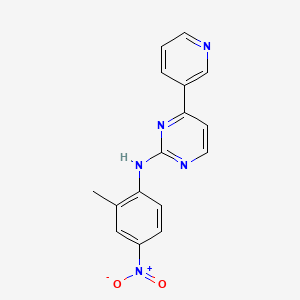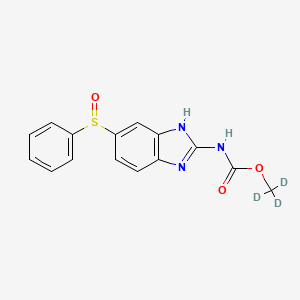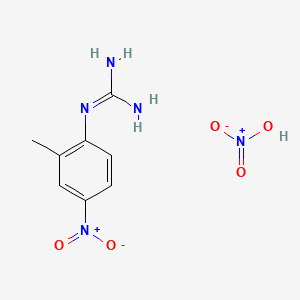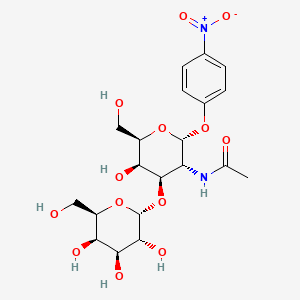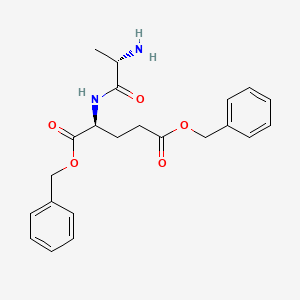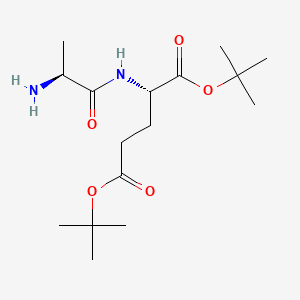
11-Deoxy Corticosterone-d8
Overview
Description
Mechanism of Action
Target of Action
11-Deoxy Corticosterone-d8, also known as Deoxycorticosterone-d8 or 4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8, is a steroid hormone produced by the adrenal gland . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in maintaining the body’s salt and water balance, which in turn regulates blood pressure .
Mode of Action
As a potent mineralocorticoid, this compound binds to mineralocorticoid receptors and exerts its effects by modulating gene expression . It is virtually devoid of glucocorticoid activity . 11β-hydroxylation of this compound produces corticosterone, which confers glucocorticoid activity .
Biochemical Pathways
This compound is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .
Result of Action
The binding of this compound to mineralocorticoid receptors leads to the retention of sodium (Na+) and water in the body, which can increase blood volume and blood pressure . It also acts as a precursor to aldosterone, which further enhances these effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stress can stimulate the production of this compound Additionally, factors such as diet, health status, and genetic factors can also influence its action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
11-Deoxy Corticosterone-d8 plays a crucial role in biochemical reactions, particularly in the biosynthesis of steroid hormones. It is a potent mineralocorticoid that interacts with enzymes such as 21β-hydroxylase and 11β-hydroxylase. These enzymes convert this compound into corticosterone, which is then further converted into aldosterone by aldosterone synthase . The interactions between this compound and these enzymes are essential for maintaining electrolyte balance and blood pressure regulation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts on mineralocorticoid receptors in target cells, leading to the activation of signaling cascades that regulate sodium and potassium ion transport . This regulation is vital for maintaining cellular homeostasis and proper functioning of excitable tissues such as muscles and nerves. Additionally, this compound can modulate the expression of genes involved in electrolyte balance and energy metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to mineralocorticoid receptors in target cells. This binding triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene transcription . The activation of these genes leads to increased synthesis of proteins involved in ion transport and cellular metabolism. Furthermore, this compound can inhibit or activate various enzymes, influencing metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of mineralocorticoid receptors and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of mineralocorticoids on physiological processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively regulate electrolyte balance and blood pressure without causing significant adverse effects . At higher doses, this compound may lead to toxic effects such as hypertension, electrolyte imbalances, and organ damage. These findings highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to steroid biosynthesis. It is produced from progesterone by the action of 21β-hydroxylase and is subsequently converted to corticosterone by 11β-hydroxylase . Corticosterone can then be converted to aldosterone by aldosterone synthase. These metabolic pathways are essential for the production of mineralocorticoids, which play a critical role in maintaining electrolyte balance and blood pressure regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by binding to specific transport proteins . These proteins facilitate the movement of the compound across cell membranes and its accumulation in target tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. Understanding the transport and distribution of this compound is crucial for elucidating its physiological effects.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with mineralocorticoid receptors and other binding proteins . Upon binding to its receptor, this compound is translocated to the nucleus, where it can regulate gene transcription. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and function.
Preparation Methods
The synthesis of 11-Deoxy Corticosterone-d8 involves the incorporation of deuterium atoms into the molecule. This can be achieved through various synthetic routes, often involving the use of deuterated reagents and solvents. The reaction conditions typically require careful control of temperature and pH to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for higher yields and purity .
Chemical Reactions Analysis
11-Deoxy Corticosterone-d8 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Deoxy Corticosterone-d8 is widely used in scientific research, particularly in the fields of:
Biology: The compound is used to investigate the role of mineralocorticoids in physiological processes.
Medicine: It is employed in clinical studies to understand the effects of steroid hormones and their analogues.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
Comparison with Similar Compounds
11-Deoxy Corticosterone-d8 is similar to other mineralocorticoids such as:
21-Hydroxyprogesterone: Another precursor to aldosterone with similar biological activity.
11-Deoxycorticosterone: The unlabeled version of the compound with identical chemical properties but without the deuterium labeling.
Desoxycortone: A related compound with similar physiological effects.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRJSPZRDMNHY-JRMIWGODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


